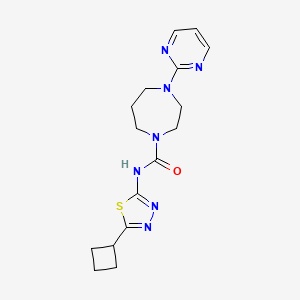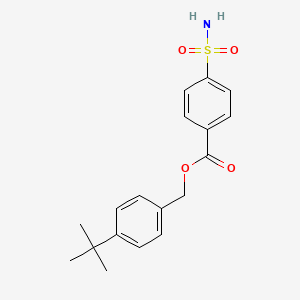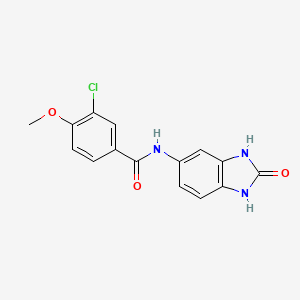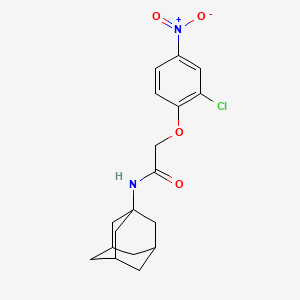![molecular formula C17H22N2O4 B4408318 ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate
Descripción general
Descripción
Ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate, also known as AEBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. AEBP is a piperazine derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
Ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate works by targeting specific proteins in the body, specifically the heat shock protein 90 (HSP90) and the phosphatidylinositol 3-kinase (PI3K) pathway. HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those that are involved in cancer cell growth and proliferation. This compound binds to HSP90 and disrupts its function, leading to the degradation of these cancer-promoting proteins. The PI3K pathway is also involved in cancer cell growth and proliferation, and this compound has been found to inhibit this pathway as well.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant properties and can protect cells from oxidative damage. This compound has also been found to have neuroprotective properties and can protect neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate in lab experiments is its specificity for certain proteins and pathways, which allows for targeted research. This compound has also been found to have low toxicity and is well tolerated in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate. One area of interest is its potential as a cancer treatment, specifically in combination with other cancer drugs. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medical research.
Aplicaciones Científicas De Investigación
Ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate has been found to have potential applications in medical research, specifically in the field of cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Propiedades
IUPAC Name |
ethyl 4-(3-prop-2-enoxybenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-12-23-15-7-5-6-14(13-15)16(20)18-8-10-19(11-9-18)17(21)22-4-2/h3,5-7,13H,1,4,8-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLYQCOZGFARFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)
![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)

![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)


![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)
![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
![N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408319.png)
